molecular formula C22H15N3O2S B3015803 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 307338-83-6

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No. B3015803
M. Wt: 385.44
InChI Key: CSGUQHRFXMGSKU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyanophenyl group, a thiazole ring, and a carboxamide group attached to a methoxynaphthalene . These functional groups suggest that the compound could have interesting chemical and physical properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions, nucleophilic substitutions, or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, could impart some degree of aromaticity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the cyano group and the electron-donating effects of the methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

A series of N-alkoxyphenylhydroxynaphthalenecarboxamides, including compounds structurally related to N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide, have been synthesized and tested for their antimicrobial properties. These compounds demonstrated significant antimycobacterial activity against various strains of Mycobacterium, including Mycobacterium tuberculosis H37Ra, with some showing activity comparable to or higher than that of rifampicin, a standard antimycobacterial drug. The study highlights the potential of these compounds in treating mycobacterial infections, with specific compounds showing high activity and low cytotoxicity, indicating their suitability for further development as antimicrobial agents (Goněc et al., 2016).

Material Science Applications

In the field of material science, soluble and curable aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups have been developed. These novel materials exhibit good solubility and can be thermally crosslinked to form heat-resistant resins, making them candidates for high-performance polymeric materials. This research underscores the versatility of cyano and carboxamide functional groups in designing polymers with desirable thermal and mechanical properties, relevant to applications such as high-temperature resistant coatings or matrices for composite materials (Yu et al., 2009).

Safety And Hazards

Based on the presence of the cyanophenyl group, care should be taken when handling this compound as similar compounds have been reported to be toxic if swallowed .

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of other thiazole derivatives . Additionally, studies could investigate the synthesis of this compound from readily available starting materials, potentially making it more accessible for further study .

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c1-27-20-11-17-5-3-2-4-16(17)10-18(20)21(26)25-22-24-19(13-28-22)15-8-6-14(12-23)7-9-15/h2-11,13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGUQHRFXMGSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

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